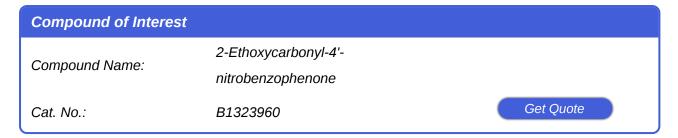


2-Ethoxycarbonyl-4'-nitrobenzophenone molecular weight and formula

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An In-depth Technical Guide to **2-Ethoxycarbonyl-4'-nitrobenzophenone** for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical properties of **2-Ethoxycarbonyl-4'-nitrobenzophenone**, a compound of interest in medicinal chemistry and drug discovery. The benzophenone scaffold is a core structure in numerous synthetic and naturally occurring molecules that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This document outlines the molecular formula and weight of **2-Ethoxycarbonyl-4'-nitrobenzophenone**, a representative experimental protocol for its synthesis, and a visualization of a key synthetic pathway.

Molecular Data

The fundamental molecular properties of **2-Ethoxycarbonyl-4'-nitrobenzophenone** are summarized in the table below.



Property	Value
Molecular Formula	C16H13NO5[1]
Molecular Weight	299.282 g/mol [2]
IUPAC Name	ethyl 2-(4-nitrobenzoyl)benzoate
CAS Number	760192-93-6[1][2]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Ethoxycarbonyl-4'-nitrobenzophenone** is not readily available in the public domain, a plausible and widely used method for the synthesis of nitrobenzophenone derivatives is the Friedel-Crafts acylation. The following is a representative protocol based on this established chemical reaction.

Synthesis of **2-Ethoxycarbonyl-4'-nitrobenzophenone** via Friedel-Crafts Acylation

Objective: To synthesize **2-Ethoxycarbonyl-4'-nitrobenzophenone** by the acylation of a suitable aromatic substrate with a benzoyl chloride derivative in the presence of a Lewis acid catalyst.

Materials:

- Ethyl 2-(chlorocarbonyl)benzoate
- Nitrobenzene
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (CH₂Cl₂) (anhydrous)
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄)

Foundational & Exploratory





- Round-bottom flask
- Reflux condenser
- Addition funnel
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

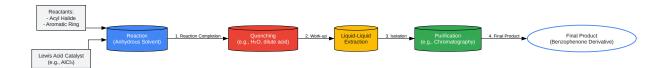
- Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (100 mL). The flask is cooled in an ice bath.
- Addition of Reactants: A solution of ethyl 2-(chlorocarbonyl)benzoate (1 equivalent) in anhydrous dichloromethane (50 mL) is added dropwise to the stirred suspension of aluminum chloride. Following this, nitrobenzene (1.1 equivalents) is added dropwise via the addition funnel over 30 minutes.
- Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, the mixture is cooled to 0°C and quenched by the slow, dropwise addition of 1M hydrochloric acid (100 mL) to decompose the aluminum chloride complex.
- Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is
 extracted twice with dichloromethane (50 mL each). The combined organic layers are
 washed with 1M HCI, followed by saturated sodium bicarbonate solution, and finally with
 brine.



- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **2-Ethoxycarbonyl-4'-nitrobenzophenone** can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualization of Synthetic Pathway

The following diagram illustrates the general workflow of a Friedel-Crafts acylation reaction, a key method for the synthesis of benzophenone derivatives.



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Caption: General workflow for the synthesis of benzophenone derivatives via Friedel-Crafts acylation.

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